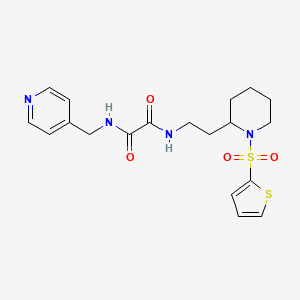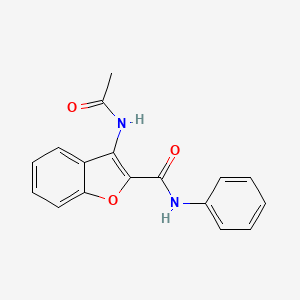![molecular formula C12H14N4OS B2596669 N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide CAS No. 440332-72-9](/img/structure/B2596669.png)
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. It has the molecular formula C12H14N4OS and a molecular weight of 262.33 .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which is a core structure in the compound, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline ring attached to an acetamide group via an ethylamine linker .Scientific Research Applications
Synthetic Chemistry Applications
Transformation and Synthesis of Quinazoline Derivatives : Research by Markosyan et al. (2018) highlights the transformation of 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile into chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, which undergoes cyclization to form various quinazoline derivatives. This work showcases the chemical versatility of quinazoline-based compounds, including the synthesis of bis-quinazolines linked through a CH2S bridge, demonstrating the compound's utility in creating complex molecular architectures Markosyan et al., 2018.
Pharmacological Evaluation of Analogues : Shukla et al. (2012) focus on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including quinazoline derivatives, as glutaminase inhibitors. Their research underscores the potential therapeutic applications of such compounds in cancer treatment, highlighting the importance of quinazoline derivatives in developing new drugs Shukla et al., 2012.
Pharmacological and Biological Activity
Anticancer Activity : A study on the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, including quinazoline-based compounds, reveals their potential as antitumor agents. The research indicates the importance of structural modifications in enhancing the anticancer activity of these compounds Santagati et al., 1994.
Anti-ulcerogenic and Anti-ulcerative Colitis Activity : Alasmary et al. (2017) synthesized novel quinazoline and acetamide derivatives, evaluating their efficacy as anti-ulcerogenic agents and in treating ulcerative colitis. Their findings suggest these compounds can serve as potent treatments for such conditions, with superior activity compared to standard drugs and no reported side effects on liver and kidney functions Alasmary et al., 2017.
Future Directions
Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future directions of “N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” could be in the exploration of these medicinal activities.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that quinazoline derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Quinazoline derivatives have been reported to exhibit a broad range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
properties
IUPAC Name |
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(17)13-6-7-14-11-9-4-2-3-5-10(9)15-12(18)16-11/h2-5H,6-7H2,1H3,(H,13,17)(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWRLHPWVZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)

![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)





![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![1-(1-Benzothiophen-3-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2596603.png)


